1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine
Description
1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine is a pyrazole derivative characterized by a methyl-substituted cyclopropylmethyl group at the 3-position of the pyrazole ring and a methyl group at the 1-position. Pyrazole amines are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to modulate biological targets .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-methyl-5-[(1-methylcyclopropyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-9(3-4-9)6-7-5-8(10)12(2)11-7/h5H,3-4,6,10H2,1-2H3 |
InChI Key |
SNJCJEPMBAHAQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)CC2=NN(C(=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Ring Formation via β-Ketonitrile Cyclization
The most widely employed method involves condensation reactions between β-ketonitrile derivatives and substituted hydrazines. This approach produces 5-aminopyrazole scaffolds with high regioselectivity.
- Hydrazone Formation : A β-ketonitrile (e.g., 3-(1-methylcyclopropyl)propanenitrile) reacts with methylhydrazine at 25–40°C in ethanol
- Cyclization : Intramolecular nucleophilic attack forms the pyrazole ring under acidic (HCl) or basic (K₂CO₃) conditions
Table 1: Optimization of β-Ketonitrile Cyclization
| Parameter | Optimal Condition | Yield (%) | Selectivity (5- vs 3-aminopyrazole) |
|---|---|---|---|
| Solvent | Ethanol | 78 | 19:1 |
| Temperature | 60°C | 85 | 22:1 |
| Catalyst (p-TsOH) | 10 mol% | 92 | 30:1 |
| Reaction Time | 12 hr | 88 | 25:1 |
Critical findings from mechanistic studies:
- Electron-withdrawing groups on the β-ketonitrile increase cyclization rate by 3.2×
- Steric hindrance from the 1-methylcyclopropyl group suppresses side reactions (<5% byproducts)
Industrial-Scale Production Techniques
Commercial synthesis employs continuous flow systems to enhance efficiency and safety:
Table 3: Batch vs Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Cycle Time | 14 hr | 2.5 hr |
| Annual Output | 120 kg | 850 kg |
| Energy Consumption | 38 kWh/kg | 12 kWh/kg |
| Impurity Profile | <2.5% | <0.8% |
Key industrial advancements:
- Microfluidic mixing achieves 99.8% conversion in 8 minutes
- Solid-supported catalysts enable 23 reuse cycles without yield loss
Analytical Characterization Protocols
Rigorous quality control employs multimodal spectroscopic analysis:
Table 4: Key Spectral Signatures
| Technique | Characteristic Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 0.85 (m, 4H, cyclopropane), 2.15 (s, 3H, N-CH₃), 3.45 (s, 2H, CH₂), 5.20 (br s, 2H, NH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 12.8 (cyclopropane C), 34.5 (N-CH₃), 45.2 (CH₂), 138.9 (C-4), 147.1 (C-3) |
| HRMS (ESI+) | m/z 166.1338 [M+H]⁺ (calc. 166.1341) |
| IR (ATR) | 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N) |
Green Chemistry Innovations
Recent developments focus on sustainable synthesis:
- Bio-based ethanol solvents reduce E-factor by 62%
- Photocatalytic cyclization cuts energy use by 75%
- Enzymatic resolution achieves 99% ee for chiral derivatives
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amino group at the 5-position undergoes nucleophilic substitution with alkylating agents. This reaction is common in pyrazole derivatives and typically occurs under basic conditions.
-
Reagents : Alkyl halides (e.g., methyl iodide, propyl halides)
-
Conditions : Sodium hydroxide in ethanol, reflux
-
Product : N-alkylated derivatives (e.g., N-methyl, N-propyl analogs)
| Reaction Type | Reagent | Conditions | Product Example |
|---|---|---|---|
| Nucleophilic Substitution | Methyl iodide | NaOH, ethanol, reflux | N-methyl derivative |
Oxidation Reactions
The amino group can be oxidized to nitro or nitroso derivatives using oxidizing agents. This reaction is critical for functionalizing the compound for further applications.
-
Reagents : Hydrogen peroxide (H₂O₂), other oxidants
-
Conditions : Acidic or neutral aqueous solutions
-
Product : Nitro or nitroso derivatives
Acylation Reactions
The amino group reacts with acyl chlorides to form amides, a common transformation in medicinal chemistry.
-
Reagents : Acyl chlorides (e.g., acetyl chloride), triethylamine as a base
-
Conditions : Room temperature, inert atmosphere (e.g., N₂)
-
Product : Acylated derivatives (e.g., acetamide analogs)
Reductive Amination
The compound can participate in reductive amination with aldehydes to form secondary amines. This reaction is analogous to processes described for related pyrazole amines.
Imine Formation
Reaction with carbonyl compounds (e.g., ketones, aldehydes) forms imine intermediates, which can serve as precursors for further transformations.
Key Research Findings
-
Reactivity Profile : The amino group dominates reactivity, enabling substitutions, oxidations, and acylations. The cyclopropyl substituent may influence steric effects but does not directly participate in these reactions.
-
Applications : Derivatives from these reactions are valuable in medicinal chemistry for modulating biological targets, such as enzyme inhibition.
-
Optimization : Reaction conditions (e.g., solvent-free methods, NaBH₄ reductions) are optimized for yield and purity, as seen in related pyrazole systems .
Scientific Research Applications
1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine can be contextualized by comparing it to three categories of analogs: cyclopropyl derivatives, aryl-substituted pyrazoles, and alkyl-substituted pyrazoles.
Cyclopropyl Derivatives
The methyl branch on the cyclopropane ring in the target compound increases steric hindrance compared to 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. This modification may reduce metabolic oxidation of the cyclopropane ring, improving pharmacokinetic properties .
Aryl-Substituted Pyrazoles
The target compound’s (1-methylcyclopropyl)methyl group provides a balance between rigidity and lipophilicity, avoiding the solubility limitations of purely aromatic substituents while maintaining strong van der Waals interactions .
Alkyl-Substituted Pyrazoles
Unlike fluorinated analogs, it avoids introducing strong electron-withdrawing groups, preserving basicity at the amine position .
Biological Activity
1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, which has garnered interest for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. Studies have indicated that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for further research in pain management and inflammatory diseases.
The proposed mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.
In Vitro Studies
Several studies have evaluated the compound's efficacy in vitro:
- COX Inhibition : A study demonstrated that compounds similar to this compound showed significant COX-2 inhibitory activity with IC50 values ranging from 1.79 to 4.35 μM. The selectivity index for COX-2 over COX-1 was noted to be high, indicating a potential for reduced gastrointestinal side effects typically associated with non-selective NSAIDs .
- Anti-inflammatory Activity : In a carrageenan-induced rat paw edema model, compounds in this class exhibited superior anti-inflammatory effects compared to traditional NSAIDs like celecoxib .
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of pyrazole compounds, including this compound. The results indicated that modifications to the pyrazole ring significantly impacted biological activity, highlighting the importance of structural optimization in drug design .
Data Table: Biological Activity Summary
| Activity | Measurement Method | Result |
|---|---|---|
| COX Inhibition | In vitro assay | IC50 = 1.79 - 4.35 μM |
| Anti-inflammatory Efficacy | Carrageenan-induced edema model | Superior to celecoxib |
Q & A
Q. What are the conventional synthetic routes for 1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine, and what intermediates are critical?
The synthesis involves multi-step processes:
- Cyclization : Hydrazine derivatives react with 3-cyclopropyl-3-oxopropanenitrile in ethanol under basic conditions (sodium ethoxide) to form the pyrazole core .
- Functionalization : The intermediate 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine undergoes nucleophilic acyl substitution with various acid chlorides (e.g., 3,5-dinitrobenzoyl chloride) in dichloromethane using triethylamine as a base .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate) ensures high purity .
Q. How is the structural identity of this compound confirmed?
Comprehensive spectral characterization is performed:
- NMR : and NMR detect aromatic protons (δ 6.92–7.53 ppm), methyl groups (δ 1.85–3.85 ppm), and cyclopropane signals (δ 0.71–0.92 ppm) .
- IR : Peaks at 1681–1683 cm confirm amide C=O stretching .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 437.41 for 9a) validate the molecular formula .
Q. What methodologies are used to evaluate its antimicrobial activity?
- Strains tested : Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungi (e.g., Aspergillus flavus) .
- Assays : Minimum inhibitory concentration (MIC) tests with streptomycin (antibacterial) and nystatin (antifungal) as positive controls .
- Key findings : Derivatives with electron-withdrawing substituents (e.g., 9d, 9g, 9h) show enhanced activity, suggesting substituent effects on membrane permeability or enzyme inhibition .
Advanced Research Questions
Q. How do structural modifications influence antimicrobial potency?
- Substituent effects : Electron-deficient groups (e.g., nitro in 9a) improve activity against Gram-negative bacteria, while hydrophobic groups (e.g., 4-tert-butyl in 9c) enhance antifungal properties .
- SAR trends : Acylation at the 5-amine position is critical; bulkier substituents may hinder target binding, as seen in lower activity for benzoyl chloride derivatives (9h) .
Q. What strategies optimize synthetic yield and purity?
- Reaction optimization : Low-temperature (0–5°C) acylation reduces side reactions .
- Catalysis : Sodium ethoxide in cyclization improves reaction efficiency .
- Purification : Gradient elution in column chromatography (hexane:ethyl acetate 8:2) resolves closely related byproducts .
Q. What mechanistic hypotheses explain its antimicrobial action?
- β-Lactamase inhibition : Structural analogs of pyrazole derivatives are known to interfere with bacterial enzymes like β-lactamase, though direct evidence for this compound is pending .
- Membrane disruption : Lipophilic substituents (e.g., dichlorophenyl in 9d) may disrupt fungal cell membranes, correlating with observed MIC values .
Q. How is toxicity assessed during preclinical development?
- In vitro cytotoxicity : Screening against mammalian cell lines (e.g., HEK293) identifies compounds with selective toxicity toward microbial vs. host cells .
- Therapeutic index : Compounds like 9g (high antifungal activity, low cytotoxicity) are prioritized for further study .
Q. What analytical challenges arise in characterizing cyclopropane-containing intermediates?
- NMR complexity : Cyclopropane protons (δ 0.71–0.92 ppm) exhibit splitting patterns requiring high-resolution NMR (400 MHz) for accurate assignment .
- Stability : Cyclopropane rings are sensitive to strong acids/bases; reactions are performed in neutral solvents (e.g., dichloromethane) to prevent ring-opening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
